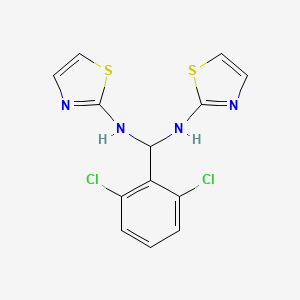
Thiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is a heterocyclic compound featuring a thiazole ring structure. This compound is characterized by the presence of two thiazole rings connected through a 2,6-dichlorobenzylidene bridge. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole rings. The reaction is usually carried out under acidic or basic conditions, with common solvents including ethanol or methanol. The reaction temperature is typically maintained between 60-80°C to facilitate the formation of the thiazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
Thiazole: A simpler structure with a single thiazole ring.
Benzothiazole: Contains a fused benzene and thiazole ring.
Thiazolidine: A saturated derivative of thiazole.
Uniqueness
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is unique due to its dual thiazole rings connected by a dichlorobenzylidene bridge, which imparts distinct chemical and biological properties. This structure allows for diverse reactivity and potential for multiple applications in various fields, distinguishing it from simpler thiazole derivatives.
属性
CAS 编号 |
96733-52-7 |
|---|---|
分子式 |
C13H10Cl2N4S2 |
分子量 |
357.3 g/mol |
IUPAC 名称 |
1-(2,6-dichlorophenyl)-N,N'-bis(1,3-thiazol-2-yl)methanediamine |
InChI |
InChI=1S/C13H10Cl2N4S2/c14-8-2-1-3-9(15)10(8)11(18-12-16-4-6-20-12)19-13-17-5-7-21-13/h1-7,11H,(H,16,18)(H,17,19) |
InChI 键 |
JGWRKZKUHYVHOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(NC2=NC=CS2)NC3=NC=CS3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


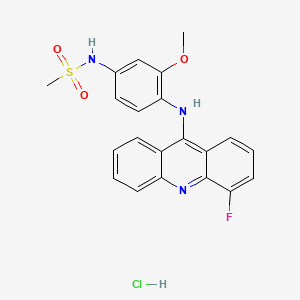
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
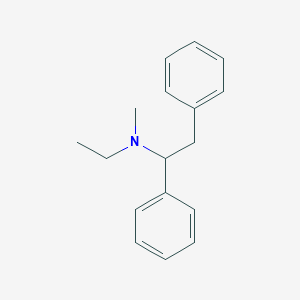

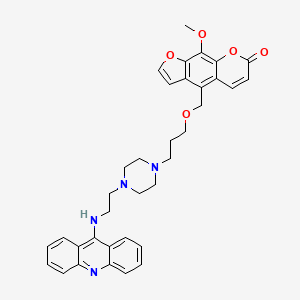
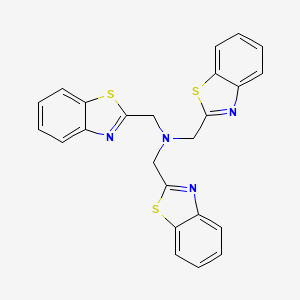
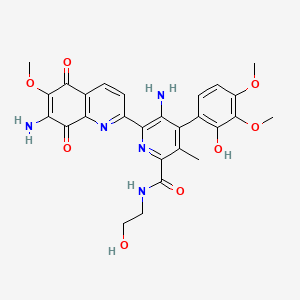
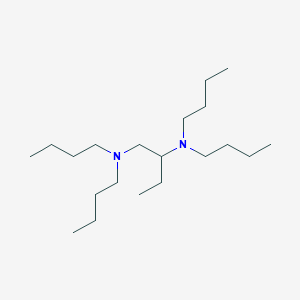
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
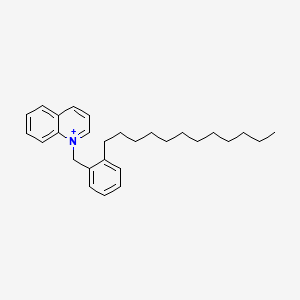

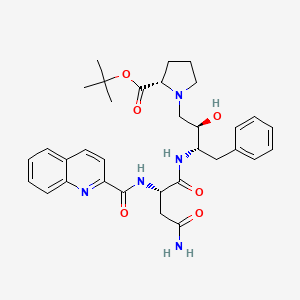

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
